N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide
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Overview
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Mechanism of Action
The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . These compounds can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a precursor compound, followed by a series of reactions including phosphonation and condensation . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(furan-2-yl)quinoline-4-carboxamide: Another furan derivative with similar structural features.
Furan-2-carboxamide derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide is unique due to the presence of both cyclopropyl and hydroxyethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other furan derivatives, making it a compound of interest for further research and development .
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(11-3-1-7-18-11)15-9-14(17,10-5-6-10)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHCSNRBSWXEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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